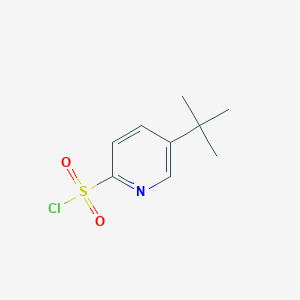

5-tert-Butylpyridine-2-sulfonyl chloride

描述

Significance of Pyridinesulfonyl Chlorides within Heterocyclic Chemistry

Pyridinesulfonyl chlorides are highly valued intermediates in organic synthesis, primarily for their role in the preparation of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceutical agents with diverse therapeutic applications, including antibacterial, diuretic, and anticonvulsant drugs. nih.gov The pyridine (B92270) ring itself is a common feature in biologically active compounds, and its incorporation can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability. mit.edu

The reactivity of the sulfonyl chloride group allows for its facile reaction with a wide range of nucleophiles, particularly amines, to form stable sulfonamide linkages. nih.gov This reactivity, coupled with the chemical stability of the pyridine core, makes pyridinesulfonyl chlorides powerful tools for drug discovery and development. nih.gov The specific substitution pattern on the pyridine ring can further modulate the biological activity and pharmacokinetic profile of the resulting sulfonamides.

Research Trajectory of 5-tert-Butylpyridine-2-sulfonyl chloride in Organic Synthesis

While extensive research exists for pyridinesulfonyl chlorides in general, the specific research trajectory for this compound is more specialized. Its synthesis is conceptually rooted in established methods for preparing sulfonyl chlorides, often involving the oxidation of a corresponding thiol (mercaptan). organic-chemistry.orgorganic-chemistry.org A common route to analogous sulfonyl chlorides, such as 5-isopropyl-pyridine-2-sulfonyl chloride, involves the chlorination of the corresponding 2-thiol with chlorine in an acidic medium. stackexchange.com The precursor, 2-amino-5-tert-butylpyridine, has been synthesized and recognized for its favorable physicochemical properties in drug discovery contexts, suggesting a potential pathway to the target sulfonyl chloride via diazotization followed by sulfonylchlorination. mit.eduresearchgate.net

The primary application of this compound in organic synthesis is as a precursor to novel sulfonamides. The reaction of the sulfonyl chloride with various primary and secondary amines yields a library of 5-tert-butyl-2-pyridinesulfonamides. These compounds are of interest in medicinal chemistry for the exploration of new pharmacologically active agents. The tert-butyl group can impart specific properties to the final molecule, such as increased lipophilicity and resistance to metabolic degradation.

Structural and Electronic Features Influencing Reactivity in the this compound Core

The reactivity of this compound is governed by a combination of steric and electronic effects arising from its unique substitution pattern. The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which influences the reactivity of its substituents. wikipedia.org

The sulfonyl chloride group at the 2-position is highly electrophilic and serves as the primary site of reaction. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.

From a steric perspective, the bulky tert-butyl group can influence the conformation of the molecule and may hinder the approach of reactants to certain positions on the ring. nih.gov However, its placement at the 5-position is remote from the primary reactive site at the 2-position, meaning it is less likely to sterically impede the reaction of the sulfonyl chloride group with nucleophiles. This strategic positioning allows for the benefits of the tert-butyl group to be incorporated without significantly diminishing the desired reactivity.

| Feature | Influence on Reactivity |

| Pyridine Ring | Electron-deficient, activating the sulfonyl chloride for nucleophilic attack. wikipedia.org |

| Sulfonyl Chloride Group | Highly electrophilic, serving as the primary reaction site for forming sulfonamides. nih.gov |

| tert-Butyl Group (Electronic) | Inductively electron-donating, subtly modulating the ring's electron density. nih.gov |

| tert-Butyl Group (Steric) | Bulky group at the 5-position, influencing molecular conformation with minimal hindrance at the 2-position reactive site. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-tert-butylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-9(2,3)7-4-5-8(11-6-7)14(10,12)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZOKONKSMNYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 5 Tert Butylpyridine 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The core reactivity of 5-tert-butylpyridine-2-sulfonyl chloride is centered around the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This functional group is an excellent leaving group, readily undergoing nucleophilic attack by a variety of nucleophiles. This reactivity is the foundation for the synthesis of a diverse range of sulfonamide and sulfonate ester derivatives. The general mechanism involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Formation of Sulfonamide Derivatives

The reaction of this compound with primary or secondary amines is a cornerstone of its chemical utility, leading to the formation of a stable sulfonamide linkage (-SO₂NR¹R²). This transformation is widely employed in medicinal chemistry and materials science.

The synthesis of sulfonamides from this compound and primary or secondary amines is a robust and well-established reaction. The process typically involves combining the sulfonyl chloride with the amine in an appropriate solvent, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). The base serves to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

In a representative procedure, this compound is dissolved in a solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724). The amine, either primary (R-NH₂) or secondary (R₂NH), is then added, followed by the base. The reaction is often carried out at room temperature and stirred until completion.

For example, the reaction of this compound with a primary amine, such as (S)-2-amino-N,N-dimethylpropanamide, can be performed in DCM with a base like N,N-diisopropylethylamine (DIPEA) to yield the corresponding N-substituted sulfonamide.

Table 1: Examples of Sulfonamide Formation with Primary and Secondary Amines

| Amine Reactant | Product | Reaction Conditions |

|---|---|---|

| (S)-2-amino-N,N-dimethylpropanamide | 5-tert-butyl-N-[(1S)-1-(dimethylcarbamoyl)-2-methylpropyl]pyridine-2-sulfonamide | DIPEA, DCM, Room Temp |

The choice of solvent and base can be critical to optimize the yield and purity of the resulting sulfonamide. The steric hindrance of the tert-butyl group on the pyridine ring and on the amine nucleophile can influence the reaction rate.

Chiral sulfonamides are of significant interest, particularly as intermediates in asymmetric synthesis and as components of chiral catalysts or biologically active molecules. This compound can be reacted with chiral primary or secondary amines to produce diastereomeric or enantiomerically enriched sulfonamides. The reaction conditions are similar to those for general amidation.

A notable application is the reaction with chiral amino acid derivatives. For instance, reacting this compound with the hydrochloride salt of L-Valinamide, a chiral primary amine, in the presence of a base like triethylamine in a solvent such as acetonitrile, affords the corresponding chiral sulfonamide, N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)-5-(tert-butyl)picolinamide. In this reaction, the stereocenter of the amino acid is preserved.

Table 2: Synthesis of a Chiral Sulfonamide from L-Valinamide

| Chiral Amine | Product | Reagents |

|---|

The resulting chiral sulfonamides can serve as valuable building blocks for more complex molecular architectures.

Esterification to Sulfonic Esters

In addition to forming C-N bonds, the sulfonyl chloride group readily reacts with alcohols to form sulfonic acid esters, also known as sulfonates (-SO₂OR). This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

The esterification of this compound with alcohols proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom. A base, typically pyridine, is used both as a catalyst and to neutralize the HCl byproduct. The reaction generally proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken.

A general procedure involves dissolving the alcohol and this compound in a solvent like pyridine, which also acts as the base. The reaction mixture is stirred, often at reduced temperatures to control reactivity, until the formation of the sulfonate ester is complete.

Table 3: General Reaction for Sulfonate Ester Formation

| Reactants | Product | Typical Conditions |

|---|

These sulfonate esters are valuable synthetic intermediates due to the excellent leaving group ability of the 5-tert-butylpyridinesulfonate group.

A specific and important example of sulfonate ester formation is the reaction with glycidol (B123203). Glycidyl (B131873) sulfonates are highly useful bifunctional intermediates, containing both a reactive epoxide ring and a sulfonate leaving group.

The synthesis of the glycidyl sulfonate derivative of this compound is typically achieved by reacting it with either (R)- or (S)-glycidol. For instance, to a solution of (R)-glycidol in dichloromethane at 0 °C, triethylamine is added, followed by the dropwise addition of a solution of this compound in dichloromethane. The reaction is stirred at low temperature to yield (R)-glycidyl 5-tert-butylpyridine-2-sulfonate. The use of a chiral glycidol allows for the synthesis of enantiomerically pure products, which are valuable in the synthesis of chiral pharmaceuticals.

Table 4: Synthesis of Chiral Glycidyl Sulfonate

| Chiral Alcohol | Product | Reagents |

|---|

This reaction highlights the utility of this compound in creating complex and stereochemically defined building blocks for advanced organic synthesis.

Carbon-Carbon Bond Forming Reactions

The sulfonyl chloride functional group is a versatile reactive handle, enabling a variety of chemical transformations. In the context of this compound, this reactivity is leveraged primarily through two major pathways for carbon-carbon bond formation: direct sulfonylation of unsaturated substrates and subsequent cross-coupling reactions that involve the displacement of the sulfonyl moiety. The presence of the electron-donating tert-butyl group and the pyridine nitrogen atom influences the reactivity of the sulfonyl chloride and its derivatives.

Sulfonyl chlorides are well-established reagents for the sulfonylation of unsaturated carbon-carbon bonds, providing access to vinyl and alkyl sulfones. These reactions typically proceed through radical mechanisms, where the sulfonyl chloride acts as a source of a sulfonyl radical.

The addition of sulfonyl chlorides across alkenes and alkynes is a fundamental method for synthesizing sulfones. Recent advancements have focused on developing mild and efficient protocols, such as those activated by visible light.

Photoredox-Catalyzed Hydrosulfonylation: A notable development is the photoredox-catalyzed hydrosulfonylation of alkenes, which can be achieved using sulfonyl chlorides in the presence of a silane (B1218182) reagent as a hydrogen atom donor. acs.orgacs.org This method is advantageous due to its operational simplicity and broad functional group tolerance. acs.orgacs.org The reaction is initiated by the single-electron reduction of the sulfonyl chloride to form a sulfonyl radical, which then adds to the alkene. acs.org While specific examples utilizing this compound are not extensively documented in seminal reports, the general applicability of the method to a wide range of aryl and heteroaryl sulfonyl chlorides suggests its potential viability. acs.orgacs.org The reaction accommodates various alkene substitution patterns, including terminal, gem-disubstituted, and 1,2-disubstituted alkenes. acs.org

Table 1: General Conditions for Photoredox-Catalyzed Hydrosulfonylation of Alkenes This table presents a generalized summary of findings from studies on various sulfonyl chlorides and is not specific to this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | fac-Ir(ppy)₃ (photocatalyst) | acs.org |

| Hydrogen Donor | (TMS)₃SiH | acs.org |

| Solvent | Acetonitrile (MeCN) | acs.org |

| Light Source | Blue LED (λₘₐₓ = 450 nm) | acs.org |

| Temperature | Room Temperature | acs.org |

| Generality | Effective for electron-deficient and alkyl-substituted alkenes | acs.orgacs.org |

Halosulfonylation of Alkynes: Another important transformation is the halosulfonylation of alkynes, where a sulfonyl chloride adds across the triple bond along with a halogen atom. mit.edu These reactions are often catalyzed by transition metals like copper or iron and can yield β-halovinyl sulfones with high stereoselectivity. mit.edu The reaction mechanism typically involves the generation of a sulfonyl radical, its addition to the alkyne to form a vinyl radical, and subsequent trapping by a halide source. mit.edu The specific stereochemical outcome (E or Z) can often be controlled by the choice of catalyst and reaction conditions. mit.edu

The direct sulfonylation of aromatic compounds, a reaction analogous to Friedel-Crafts acylation, is a classical method for forming aryl sulfones. However, the application of heteroaryl sulfonyl chlorides like this compound in traditional Lewis acid-catalyzed Friedel-Crafts reactions can be challenging. Pyridine-2-sulfonyl chlorides are known to be highly reactive and can be thermally unstable. researchgate.netlookchem.com This instability can lead to decomposition or undesired side reactions under harsh conditions.

Research into the synthesis of heteroaryl sulfonamides has shown that highly reactive intermediates like pyridine-2-sulfonyl chloride can be difficult to isolate and may be trapped by other nucleophiles present in the reaction mixture. researchgate.netlookchem.com Consequently, alternative, milder methods for the synthesis of diaryl sulfones are often preferred. These can include palladium-catalyzed C-H activation/sulfonylation cycles using alternative sulfonyl donors or cross-coupling strategies. chemrxiv.org

A more contemporary and versatile approach to forming carbon-carbon bonds from this compound involves its conversion into a more stable intermediate, such as a sulfone or a sulfinate, which then participates in a metal-catalyzed cross-coupling reaction. In these transformations, the sulfonyl or sulfinate group acts as a leaving group.

Desulfonylative cross-coupling has emerged as a powerful strategy in organic synthesis. researchgate.net This approach is particularly valuable for heteroaromatic compounds, where alternative coupling methods may be problematic. The 2-pyridylsulfonyl group has been identified as an excellent activating group for such transformations. researchgate.net

Pyridine Sulfinates as Coupling Partners: A significant breakthrough was the development of pyridine-2-sulfinates as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions. lookchem.comresearchgate.net These sulfinates, which can be readily prepared from the corresponding sulfonyl chlorides, are often stable, easy-to-handle solids. lookchem.com They serve as superior replacements for pyridine-2-boronic acids, which are notoriously difficult to prepare, unstable, and often perform poorly in Suzuki-Miyaura cross-coupling reactions. lookchem.comresearchgate.net The desulfinylative coupling process demonstrates broad scope, tolerating a wide variety of functional groups and enabling the efficient synthesis of challenging bi-heteroaryl structures. lookchem.comresearchgate.net The reaction proceeds by replacing the sulfinate group with an aryl or heteroaryl group from an aryl halide coupling partner. researchgate.net

The desulfonylative coupling of pyridine derivatives is predominantly achieved using transition metal catalysis, with palladium being the most common choice. Nickel-based systems have also been developed for similar transformations.

Palladium-Catalyzed Reactions: The palladium-catalyzed desulfinylative cross-coupling of pyridine-2-sulfinates with aryl and heteroaryl halides is a robust and general method. lookchem.comresearchgate.net The reaction is typically performed using a palladium(II) acetate (B1210297) catalyst in combination with a phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy₃), and an inorganic base like potassium carbonate. researchgate.net This methodology has proven effective for coupling with both aryl bromides and the less reactive aryl chlorides, providing access to a diverse range of medicinally relevant pyridyl-containing molecules. researchgate.net

Table 2: Representative Conditions for Palladium-Catalyzed Desulfinylative Cross-Coupling of Pyridine-2-Sulfinates with Aryl Halides This table is based on general findings for pyridine-2-sulfinates and serves as a model for the reactivity of the derivative of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ | lookchem.comresearchgate.net |

| Ligand | Tricyclohexylphosphine (PCy₃) | lookchem.comresearchgate.net |

| Base | K₂CO₃ | lookchem.comresearchgate.net |

| Reactants | Pyridine-2-sulfinate, Aryl/Heteroaryl Halide (Br, Cl) | lookchem.comresearchgate.net |

| Key Advantage | Overcomes limitations of unstable pyridine-2-boronates | lookchem.com |

Nickel-Catalyzed Reactions: Nickel catalysts have also been employed for desulfonylative cross-coupling reactions involving heteroaryl sulfones. researchgate.net For instance, Ni-catalyzed Suzuki-Miyaura type couplings of phenyl pyrimidinyl sulfones with boronic acids have been reported. researchgate.net Furthermore, intramolecular desulfonylative couplings of (hetero)aryl sulfones can be facilitated by nickel catalysts, where the 2-pyridyl group acts as a directing group to promote the reaction. researchgate.net

Transition-Metal-Free Variants: Interestingly, certain desulfinative cross-couplings can proceed without a transition metal catalyst. It has been reported that heteroaryl sulfinates can couple with Grignard reagents in a transition-metal-free process to form carbon-carbon bonds. This approach offers an alternative pathway that avoids the cost and potential toxicity associated with transition metal catalysts.

Cross-Coupling Reactions Involving the Sulfonyl Group

Rearrangement and Migration Phenomena

Rearrangement and migration reactions involving sulfonyl groups are well-documented phenomena in organic chemistry. rsc.org In the context of this compound, these transformations can be influenced by various factors, including reaction conditions (e.g., thermal, photochemical), the presence of catalysts, and the inherent electronic properties of the substituted pyridine ring.

Intramolecular Sulfonyl Group Migrations

Intramolecular migrations of sulfonyl groups in aromatic and heteroaromatic systems, often categorized under the umbrella of Smiles rearrangements and related processes, represent a key class of reactions. While specific studies on this compound are not extensively reported, the general principles of sulfonyl migrations provide a framework for understanding its potential reactivity. rsc.org

Such migrations typically involve the transfer of the sulfonyl group from one heteroatom to another (e.g., N-to-O, N-to-C) or from a heteroatom to a carbon atom within the same molecule. The feasibility of these migrations is dictated by the relative stability of the starting material, the intermediate species, and the final product. The tert-butyl group at the 5-position can exert both steric and electronic influences on these processes. Electronically, the tert-butyl group is a weak electron-donating group, which can subtly modulate the electron density of the pyridine ring.

Table 1: Plausible Intramolecular Sulfonyl Migration Pathways

| Migration Type | Proposed Intermediate | Driving Force | Influence of 5-tert-Butyl Group |

| N-to-O Migration | Spirocyclic intermediate | Formation of a more stable O-S bond | May sterically hinder the approach to the nitrogen, but electronically slightly activating. |

| N-to-C Migration | Meisenheimer-like complex | Aromatization of the pyridine ring | Steric hindrance at C-3 and C-4 might be significant. |

| C-to-C Migration | Sigmatropic rearrangement | Relief of steric strain, formation of a thermodynamically more stable isomer | The bulky tert-butyl group could influence the regioselectivity of the migration. |

This table presents hypothetical migration pathways for this compound based on established principles of sulfonyl chemistry.

Radical and Polar Processes in Rearrangement

The rearrangement of sulfonyl chlorides can proceed through either radical or polar mechanistic pathways, and the operative mechanism is often dependent on the reaction conditions.

Radical Processes:

Homolytic cleavage of the S-Cl bond in this compound can be initiated by heat, light (photolysis), or radical initiators. This would generate a 5-tert-butylpyridin-2-ylsulfonyl radical. Such radicals can participate in a variety of transformations, including intramolecular hydrogen abstraction or addition to other parts of the molecule, potentially leading to rearranged products. Electrochemical methods can also be employed to generate sulfonyl radicals from related sulfinate precursors, which can then react with pyridine rings. nih.gov

Polar Processes:

Polar rearrangements often involve the formation of ionic intermediates. For instance, in the presence of a Lewis acid or under solvolytic conditions, the sulfonyl chloride can become activated, facilitating nucleophilic attack and subsequent rearrangement. The nitrogen atom of the pyridine ring can play a crucial role, either by acting as an internal nucleophile or by influencing the stability of charged intermediates. Computational studies on related pyridine derivatives have shown that the position of substituents significantly impacts the electronic distribution and, consequently, the preferred reaction pathways. nih.gov

Table 2: Comparison of Radical and Polar Rearrangement Mechanisms

| Feature | Radical Mechanism | Polar Mechanism |

| Initiation | Heat, UV light, radical initiators | Lewis acids, polar solvents |

| Intermediates | Sulfonyl radicals | Cationic or anionic species (e.g., pyridinium (B92312) ions, Meisenheimer complexes) |

| Key Steps | Homolytic bond cleavage, hydrogen abstraction, radical addition | Heterolytic bond cleavage, nucleophilic attack, elimination |

| Influence of 5-tert-Butyl Group | Can influence radical stability and regioselectivity of H-abstraction. | Can sterically hinder nucleophilic attack and electronically influence the stability of charged intermediates. |

| Typical Products | Often involves dimerization, or products from radical cyclization or hydrogen transfer. | Products of nucleophilic substitution or elimination, often with skeletal rearrangement. |

This table provides a generalized comparison of radical and polar mechanisms as they might apply to the rearrangement of this compound.

Mechanistic Investigations into Reactions Involving 5 Tert Butylpyridine 2 Sulfonyl Chloride

Elucidation of Reaction Pathways and Transition States

The core of 5-tert-butylpyridine-2-sulfonyl chloride's reactivity lies in the electrophilic sulfur atom of the sulfonyl chloride group, which is susceptible to attack by nucleophiles. The reaction mechanism is heavily influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the substituents on the pyridine (B92270) ring.

Nucleophilic substitution at the tetracoordinate sulfur of a sulfonyl chloride is a fundamental process for forming sulfonamides, sulfonates, and other derivatives. The attack of a nucleophile (Nu) on the sulfur atom is the initial and critical step. For most arenesulfonyl chlorides, this proceeds via a bimolecular nucleophilic substitution (Sɴ2-S) pathway. mdpi.comscilit.com

Theoretical and experimental studies, including Density Functional Theory (DFT) calculations on various arenesulfonyl chlorides, indicate that the reaction progresses through a single, synchronous transition state. dntb.gov.uanih.gov In this state, the incoming nucleophile forms a bond with the sulfur atom concurrently with the cleavage of the sulfur-chlorine bond. This transition state adopts a trigonal bipyramidal geometry, where the incoming nucleophile and the leaving chloride ion occupy the apical positions. researchgate.net For this compound, the nucleophile would approach the sulfur atom from the side opposite the chloride leaving group, leading to an inversion of configuration at the sulfur center, analogous to a classic Sɴ2 reaction at a carbon center.

The distinction between a concerted (one-step) and a stepwise (multi-step) mechanism is crucial for understanding reactivity. quora.compsiberg.com

Concerted Mechanism (Sɴ2-like): As described above, this is a single-step process with one transition state and no intermediate. quora.comucla.edu DFT studies on the identity chloride exchange reaction in arenesulfonyl chlorides strongly support a concerted Sɴ2 mechanism, showing a single transition state along the reaction coordinate. dntb.gov.uanih.govresearchgate.net This is the most commonly accepted pathway for reactions of arenesulfonyl chlorides with typical nucleophiles. mdpi.com

Stepwise Mechanism (Addition-Elimination, A-E): This pathway involves two steps. First, the nucleophile adds to the sulfur atom to form a pentacoordinate, hypervalent sulfurane intermediate (a trigonal bipyramidal structure). mdpi.com This intermediate then undergoes a second step where the leaving group is eliminated to give the final product. psiberg.com While plausible, the formation of a stable sulfurane intermediate in reactions of sulfonyl chlorides is less common than in their sulfonyl fluoride (B91410) counterparts. dntb.gov.uanih.gov The A-E mechanism is considered more likely with highly reactive nucleophiles or when the leaving group is poorer (e.g., fluoride). For sulfonyl chlorides, the concerted pathway is generally favored. nih.gov

For this compound, a concerted Sɴ2-like mechanism is the most probable pathway for most sulfonylation reactions, consistent with extensive research on related aromatic sulfonyl chlorides.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative insight into reaction mechanisms by measuring reaction rates and assessing the influence of various factors, such as substituents.

Table 1: Illustrative Second-Order Rate Constants (k₂) for Pyridine-Catalyzed Methanolysis of Substituted Benzenesulfonyl Chlorides at 25.0 °C Data extrapolated from studies on analogous systems for illustrative purposes.

| Substituent (X) in X-C₆H₄SO₂Cl | k₂ (L mol⁻¹ s⁻¹) |

| p-OCH₃ | 0.215 |

| p-CH₃ | 0.512 |

| H | 1.34 |

| p-Cl | 3.78 |

| m-NO₂ | 21.1 |

| p-NO₂ | 37.3 |

Source: Data derived from kinetic studies on pyridine-catalyzed reactions. rsc.org

The electronic effects of substituents on the pyridine ring significantly impact the reactivity of the sulfonyl chloride group. These effects can be quantified using the Hammett equation, log(k/k₀) = ρσ, which correlates reaction rates (k) with substituent constants (σ). pharmacy180.comlibretexts.org The reaction constant (ρ, rho) indicates the sensitivity of the reaction to these electronic effects. wikipedia.org

For nucleophilic substitution on arenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing groups. dntb.gov.uanih.gov A kinetic study of chloride exchange on 11 different para- and meta-substituted arenesulfonyl chlorides yielded a ρ-value of +2.02. mdpi.comdntb.gov.uanih.gov This positive value signifies that the transition state has a greater accumulation of negative charge than the ground state. Electron-withdrawing groups stabilize this developing negative charge on the sulfonyl group, thus lowering the activation energy and increasing the reaction rate. wikipedia.org

In this compound:

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing (an effect analogous to a nitro group), which significantly increases the electrophilicity of the sulfur atom. This makes the compound more reactive towards nucleophiles compared to a non-heterocyclic analogue like benzenesulfonyl chloride.

5-tert-Butyl Group: The tert-butyl group is electron-donating and sterically bulky. While its electronic effect would slightly decrease reactivity, its steric influence is more complex. Studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive acceleration of the reaction rate. mdpi.comnih.govresearchgate.net This "steric acceleration" is attributed to the bulky ortho-group causing steric compression in the tetrahedral ground state. This strain is partially relieved upon moving to the more open trigonal bipyramidal transition state, thereby lowering the activation energy. researchgate.net The tert-butyl group at the 5-position is meta to the sulfonyl chloride, so its steric effect is less direct than an ortho-substituent, but its electronic donating nature would slightly counteract the activating effect of the pyridine nitrogen.

Table 2: Hammett Substituent Constants (σ) and Their Effect on Reactivity Illustrative data showing the principle of electronic effects.

| Substituent | σ Value | Expected Effect on Rate |

| p-OCH₃ | -0.27 | Decrease |

| p-CH₃ | -0.17 | Decrease |

| H | 0.00 | Baseline |

| p-Cl | +0.23 | Increase |

| p-NO₂ | +0.78 | Strong Increase |

| Pyridine N (estimated) | > +0.6 | Strong Increase |

Source: Data compiled from established Hammett constant tables and reactivity studies. nih.govlibretexts.orgwikipedia.org

Catalytic Cycle Analysis

In many reactions, such as alcoholysis, pyridine itself can act as a nucleophilic catalyst. rsc.org The mechanism involves the pyridine nitrogen attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic than the starting sulfonyl chloride and is rapidly attacked by a weaker nucleophile, such as an alcohol, to give the final product and regenerate the pyridine catalyst.

A plausible catalytic cycle for a reaction like the methanolysis of this compound catalyzed by an external pyridine (or similar amine catalyst) would be:

Formation of the Active Catalyst: The catalyst, a nucleophilic amine like pyridine, attacks the electrophilic sulfur atom of this compound.

Intermediate Formation: A highly reactive N-(5-tert-butylpyridine-2-sulfonyl)pyridinium chloride intermediate is formed.

Nucleophilic Attack: The primary nucleophile (e.g., methanol) attacks the sulfur atom of the activated intermediate.

Product Formation and Catalyst Regeneration: The final sulfonate ester is formed, the chloride ion is expelled, and the pyridine catalyst is regenerated, allowing it to re-enter the cycle.

This catalytic pathway is particularly effective because it replaces a reaction with a poor nucleophile (alcohol) on a moderately reactive electrophile (sulfonyl chloride) with a reaction involving the same poor nucleophile on a highly reactive electrophile (the sulfonylpyridinium salt). rsc.org

Role of Transition Metals in Desulfonylative Processes

Transition-metal catalysis is a cornerstone of modern organic synthesis, and desulfonylative reactions, where a sulfonyl group is extruded as sulfur dioxide (SO₂), are no exception. These reactions provide a powerful method for forming new bonds by cleaving the otherwise stable carbon-sulfur bond. Palladium, nickel, and silver have emerged as effective catalysts for such transformations. thieme-connect.comrsc.orgacs.org

The most well-studied desulfonylative processes are cross-coupling reactions. While the direct chlorosulfonyl group can participate, related pyridine-2-sulfinates have been used as model systems to elucidate the mechanism. A plausible catalytic cycle for a palladium-catalyzed desulfonylative cross-coupling reaction involving a pyridine-based sulfonyl derivative generally proceeds through several key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to an aryl halide (Ar-X), forming a Pd(II) intermediate. nih.gov

Transmetalation or Related C-S Activation: The arylsulfonyl chloride then interacts with the Pd(II) complex. This can occur through a transmetalation-like step if the sulfonyl chloride is first converted to a sulfinate salt, or through direct oxidative addition into the C-SO₂Cl bond. In nickel-catalyzed systems, the oxidative addition of the aryl sulfone C-S bond to a Ni(0) species to form a Ni(II) complex has been identified as a key step, with intermediates being isolated and characterized by X-ray crystallography. acs.orgresearchgate.netnih.gov

SO₂ Extrusion: A critical step is the extrusion (loss) of sulfur dioxide from the metal-sulfonyl intermediate. For related pyridine sulfinates, the loss of SO₂ from a chelated Pd(II) complex has been identified as the turnover-limiting step of the entire catalytic cycle.

Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond via reductive elimination from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Nickel catalysis offers a complementary approach, often involving different oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and showing sensitivity to the functional groups present. youtube.com Silver catalysts are also employed, particularly in reactions involving radical processes or in propargylation reactions where a transmetalation mechanism is proposed. acs.orgnih.gov

| Transition Metal | Typical Role in Desulfonylative Reactions | Key Mechanistic Features |

| Palladium (Pd) | Catalyzes cross-coupling reactions (e.g., Suzuki, Stille). nih.govresearchgate.net | Involves Pd(0)/Pd(II) catalytic cycles; C–S bond cleavage is often the turnover-limiting step. researchgate.net |

| Nickel (Ni) | Catalyzes reductive cross-coupling of two electrophiles. nih.govacs.org | Can access multiple oxidation states (Ni(0) to Ni(III)); sensitive to coordinating functional groups. nih.govyoutube.com |

| Silver (Ag) | Promotes radical cross-coupling and enantioselective additions. nih.gov | Can act as a Lewis acid or participate in single-electron transfer (SET) processes. |

| Copper (Cu) | Catalyzes cross-coupling of sulfonyl chlorides with boronic acids at room temperature. researchgate.net | Often involves inexpensive and readily available catalysts. researchgate.net |

Ligand Effects on Reactivity and Selectivity

In transition-metal catalysis, ligands are not mere spectators; they are crucial components that modulate the catalyst's properties and, consequently, the reaction's outcome. Phosphine (B1218219) ligands are among the most versatile and widely used in this regard due to the ability to systematically tune their electronic and steric properties. acs.orgsigmaaldrich.comlibretexts.org

Electronic Effects: The electronic nature of a phosphine ligand is determined by the substituents on the phosphorus atom. Electron-donating groups (like alkyl groups, e.g., tert-butyl) increase the electron density on the metal center. This enhanced electron density can facilitate the oxidative addition step in a catalytic cycle and increase the metal's back-bonding to other ligands. libretexts.org Conversely, electron-withdrawing groups (like fluoro or trifluoromethyl groups) decrease the metal's electron density, which can favor the reductive elimination step. rsc.org For a given reaction, a balance must be struck to optimize the rates of all steps in the catalytic cycle.

Steric Effects: The steric bulk of a phosphine ligand, often quantified by Tolman's cone angle, plays a critical role in controlling selectivity and reactivity. libretexts.org Large, bulky ligands can favor reductive elimination by creating a crowded coordination sphere around the metal, which helps to push the product off the catalyst. nih.gov This can be particularly important in preventing catalyst deactivation or undesired side reactions. For nickel catalysis, it has been shown that ligands with remote steric hindrance can be more effective than those with bulk directly at the metal center, as this allows substrates to bind while still preventing catalyst deactivation pathways. ucla.edu

The interplay of these effects is complex. A successful catalytic system for reactions involving this compound would require a ligand that balances the electronic demands of C-S bond activation and the steric requirements to promote efficient turnover and prevent side reactions.

| Ligand Property | Description | Impact on Catalysis | Example Ligand Type |

| σ-Donation | Ability of the ligand's lone pair to donate electron density to the metal. | Increases electron density on the metal, often accelerating oxidative addition. | Trialkylphosphines (e.g., P(t-Bu)₃) |

| π-Acceptance | Ability of the ligand to accept electron density from the metal into its empty orbitals. | Decreases electron density on the metal, can stabilize low-valent metal centers. | Triarylphosphites (e.g., P(OPh)₃) |

| Steric Bulk (Cone Angle) | The solid angle occupied by the ligand at the metal center. libretexts.org | Large angles can accelerate reductive elimination and prevent the coordination of multiple ligands. nih.gov | Bulky biarylphosphines (e.g., RockPhos) nih.gov |

| Bite Angle | The P-Metal-P angle in a bidentate phosphine ligand. | Influences the geometry of the metal complex and can control regioselectivity and enantioselectivity. | Diphosphines (e.g., dppf) |

Solvent Effects and Reaction Environment Studies

The solvent is not an inert medium but an active participant that can profoundly influence reaction rates, selectivity, and even the operative mechanism. For reactions involving charged or highly polar intermediates, such as the Meisenheimer complexes in nucleophilic aromatic substitution (SₙAr) reactions, the choice of solvent is paramount. rsc.orgresearchgate.netuchile.cl

Solvent Polarity and Coordinating Ability: The reactivity in SₙAr reactions is significantly affected by the solvent. nih.gov Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are often effective because they can solvate cations well while leaving anions relatively "bare" and nucleophilic. The ability of a solvent to act as a hydrogen bond acceptor (quantified by the Kamlet-Taft β parameter) can be particularly important, as it can stabilize intermediates or activate nucleophiles. uchile.clnih.gov For instance, in reactions of sulfonyl chlorides with primary amines, solvents that can accept a hydrogen bond from the amine are found to enhance reactivity. uchile.cl

Other Environmental Factors: Beyond the solvent itself, other components of the reaction environment are critical. In many cross-coupling reactions, a base is required. The solubility of this base can be a limiting factor, and a solvent like DMSO may be crucial simply to dissolve an inorganic base to allow the reaction to proceed. researchgate.net Furthermore, in reactions that produce gaseous byproducts like SO₂, controlling the reaction pressure and temperature can be essential for safety and to prevent product decomposition or side reactions. nih.gov

| Solvent Type | Key Properties | Influence on Reactions of Sulfonyl Chlorides |

| Polar Aprotic (e.g., DMF, DMSO, MeCN) | High dielectric constant, no acidic protons. | Favors SₙAr by solvating cations and leaving nucleophiles reactive. Can enhance rates by stabilizing polar transition states. uchile.cl |

| Protic (e.g., H₂O, EtOH, Formamide) | Contains acidic protons (e.g., -OH, -NH). | Can stabilize anionic leaving groups (Cl⁻) via H-bonding but may deactivate nucleophiles. nih.gov |

| Nonpolar Aprotic (e.g., Toluene, Hexane) | Low dielectric constant. | Generally disfavors reactions with polar or charged intermediates, leading to slow rates. |

Influence of Steric and Electronic Factors on Reactivity

The inherent structure of this compound dictates its reactivity through a combination of steric and electronic effects. The bulky tert-butyl group and the electronically distinct pyridine ring and sulfonyl chloride moiety all contribute to its chemical behavior.

Steric Factors: The most prominent steric feature is the tert-butyl group. Its significant size provides considerable steric hindrance. numberanalytics.com

Hindrance at the Pyridine Nitrogen: The tert-butyl group is at the 5-position, which is meta to the nitrogen. This placement means it exerts less direct steric hindrance on the nitrogen's lone pair compared to a substituent at the 2- or 6-position. However, it can still influence the approach of very large reagents or catalysts that might coordinate to the nitrogen. Studies on 2,6-di-tert-butylpyridine (B51100) show that extreme steric bulk can significantly block access to the nitrogen lone pair, reducing its basicity and nucleophilicity. acs.orgstackexchange.comresearchgate.net

Hindrance at the Sulfonyl Group: The tert-butyl group is relatively remote from the sulfonyl chloride at the 2-position and is unlikely to directly block the approach of nucleophiles to the electrophilic sulfur atom. The primary steric influence on the sulfonyl group comes from the pyridine ring itself.

Electronic Factors: The electronic landscape of the molecule is complex, with both electron-donating and electron-withdrawing groups present.

tert-Butyl Group: As an alkyl group, the tert-butyl substituent is weakly electron-donating through an inductive effect. This slightly increases the electron density of the pyridine ring. acs.org

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, causing it to withdraw electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions. uoanbar.edu.iq This makes the ring itself electron-deficient, or π-deficient.

Sulfonyl Chloride Group: The -SO₂Cl group is a very strong electron-withdrawing group due to the high oxidation state of sulfur and the electronegativity of the oxygen and chlorine atoms. researchgate.net This effect further deactivates the pyridine ring towards electrophilic attack but strongly activates the sulfur atom towards nucleophilic attack.

| Structural Feature | Effect Type | Influence on Reactivity |

| tert-Butyl Group | Steric | Provides bulk, potentially influencing coordination of large catalysts to the nearby nitrogen atom. |

| Electronic | Weakly electron-donating (inductive effect), slightly increases electron density on the pyridine ring. acs.org | |

| Pyridine Nitrogen | Electronic | Strongly electron-withdrawing from the ring, making the ring π-deficient and activating the C2 position. uoanbar.edu.iq |

| Coordination | Acts as a potential binding site (ligand) for metal catalysts. | |

| Sulfonyl Chloride Group | Electronic | Very strong electron-withdrawing group, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. researchgate.net |

| Leaving Group | The -SO₂Cl moiety can act as a precursor to a sulfonyl radical or be displaced in catalytic cycles. |

Computational and Theoretical Studies on 5 Tert Butylpyridine 2 Sulfonyl Chloride

Quantum Chemical Calculations

Density Functional Theory (DFT) for Mechanistic Insights

No published studies were found that utilize Density Functional Theory to investigate the reaction mechanisms of 5-tert-Butylpyridine-2-sulfonyl chloride. Such research would be valuable for elucidating the transition states and intermediates involved in its reactions, for instance, in sulfonamide formation.

Predicting Reactivity and Selectivity Profiles

There is no available research that uses DFT or other quantum chemical methods to predict the reactivity and selectivity of this compound. Future studies could focus on calculating molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions to provide a quantitative understanding of its electrophilic and nucleophilic sites.

Molecular Dynamics Simulations

Conformational Analysis and Stability

A conformational analysis of this compound using molecular dynamics simulations has not been reported. This type of study would be instrumental in understanding the flexibility of the molecule, the rotational barrier of the sulfonyl chloride group, and the conformational preferences of the tert-butyl group, which can influence its reactivity.

Interaction Energies in Reaction Intermediates

There are no published molecular dynamics studies that calculate the interaction energies between this compound and other reactants or solvents in reaction intermediates. This information would be crucial for understanding the role of non-covalent interactions in directing reaction pathways.

Structure-Reactivity Relationship Modeling

Specific quantitative structure-reactivity relationship (QSAR) models for this compound or a series of its derivatives are not present in the current literature. The development of such models would require a dataset of experimentally determined reactivities for a series of related compounds, which could then be correlated with computed molecular descriptors.

Predictive Algorithms for Synthetic Design

The strategic design of synthetic routes for novel or complex molecules like this compound is increasingly benefiting from the application of computational and theoretical chemistry, particularly through the use of predictive algorithms. These algorithms, rooted in machine learning and extensive reaction databases, offer a systematic and accelerated approach to retrosynthesis and the prediction of reaction outcomes.

Predictive algorithms for synthetic design primarily fall into two categories: expert systems based on encoded chemical rules and data-driven models that learn from vast datasets of chemical reactions. Software platforms like SYNTHIA™ employ a rule-based approach, where a target molecule is systematically deconstructed into simpler, commercially available starting materials. synthiaonline.comsigmaaldrich.comsynthiaonline.com This process, known as retrosynthetic analysis, relies on a vast database of hand-coded reaction rules to identify viable synthetic pathways. youtube.com For a molecule such as this compound, such a program would likely propose several synthetic routes by identifying key bond disconnections, for instance, between the pyridine (B92270) ring and the sulfonyl chloride group, or the tert-butyl group.

Machine learning models, on the other hand, can predict the outcomes of chemical reactions, including yield and regioselectivity, by learning from experimental data. nih.govrjptonline.org These models can be particularly valuable for predicting the functionalization of heterocyclic compounds like pyridine. nih.gov For the synthesis of this compound, a machine learning model could be trained on data from similar pyridine functionalization reactions to predict the most likely position for the sulfonyl chloride group to be introduced on the 5-tert-butylpyridine scaffold. nih.govnih.gov This predictive capability helps chemists to anticipate potential challenges, such as the formation of isomeric byproducts, and to select the most promising reaction conditions.

Below is a data table illustrating a hypothetical synthetic design for this compound, as might be proposed by a predictive algorithm. This table outlines the key retrosynthetic disconnections and the corresponding forward reaction steps, along with the type of prediction the algorithm would make at each stage.

| Retrosynthetic Step (Disconnection) | Proposed Forward Reaction | Algorithmic Prediction Type | Key Considerations Predicted |

| C-S Bond (Pyridine-SO₂Cl) | Chlorosulfonation of 5-tert-butylpyridine | Reaction Condition Optimization & Regioselectivity | Prediction of optimal sulfonating agent and reaction conditions to favor 2-position substitution over other positions on the pyridine ring. Potential for side reactions. |

| C-C Bond (Pyridine-tBu) | Friedel-Crafts alkylation of a suitable pyridine precursor | Reagent Selection & Feasibility | Identification of an appropriate pyridine starting material and tert-butylating agent. Prediction of catalyst and reaction conditions to avoid polysubstitution or rearrangement. |

| Pyridine Ring Formation | Hantzsch Pyridine Synthesis or similar cycloaddition | Pathway Viability & Starting Material Availability | Suggestion of acyclic precursors (e.g., α,β-unsaturated carbonyl, an aldehyde, and a β-ketoester) that are commercially available and likely to yield the desired substituted pyridine core. advancechemjournal.com |

This table is a hypothetical representation of how a predictive algorithm might approach the synthesis of this compound based on general principles of retrosynthesis and machine learning-based reaction prediction.

Advanced Applications of 5 Tert Butylpyridine 2 Sulfonyl Chloride in Academic Research

Development of Novel Synthetic Building Blocks

The reactivity of the sulfonyl chloride group in 5-tert-butylpyridine-2-sulfonyl chloride serves as a gateway for the introduction of a wide range of functional groups, enabling the creation of novel and diverse molecular architectures.

Diversification of Pyridine (B92270) Scaffolds

The primary utility of this compound in this context is its reaction with a plethora of nucleophiles to generate a library of substituted pyridine derivatives. The sulfonyl chloride readily reacts with amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity allows for the systematic modification of the pyridine core, which is a crucial strategy in fields like drug discovery and materials science where structure-activity or structure-property relationships are investigated.

The general transformation involves the reaction of this compound with a nucleophile, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This modular approach allows for the introduction of a wide variety of side chains, each potentially imparting different physicochemical properties to the resulting molecule. For instance, reaction with a library of amines can rapidly generate a diverse set of sulfonamides with varying polarity, hydrogen bonding capabilities, and steric profiles.

While specific data for a library derived from this compound is not extensively documented in publicly available literature, the principle is well-established for related sulfonyl chlorides. The yields for such transformations are generally moderate to high, depending on the nature of the nucleophile and the reaction conditions employed.

Synthesis of Complex Polyfunctional Molecules

The robust nature of the sulfonamide linkage formed from this compound makes it an ideal connecting unit in the assembly of more complex and polyfunctional molecules. The tert-butyl group can provide steric shielding and influence the conformation of the final molecule, while the pyridine nitrogen offers a site for potential coordination or further functionalization.

An analogous example demonstrating the utility of pyridinesulfonyl chlorides in complex molecule synthesis is the preparation of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide. In this synthesis, a pyridinesulfonyl chloride is reacted with a complex amine to furnish the final intricate structure. This highlights how the pyridinesulfonyl chloride moiety can be incorporated in the later stages of a synthetic sequence to link together large, pre-functionalized fragments. The stability of the resulting sulfonamide bond is critical for the integrity of the final product.

The following table illustrates the potential for synthesizing diverse sulfonamide derivatives from this compound based on established reactivity patterns of sulfonyl chlorides.

| Nucleophile (Amine) | Product (Sulfonamide) | Potential Application Area |

| Aniline | N-phenyl-5-(tert-butyl)pyridine-2-sulfonamide | Medicinal Chemistry |

| Benzylamine | N-benzyl-5-(tert-butyl)pyridine-2-sulfonamide | Ligand Synthesis |

| Morpholine | 2-(5-(tert-butyl)pyridin-2-ylsulfonyl)morpholine | Agrochemical Research |

| Piperidine | 1-(5-(tert-butyl)pyridin-2-ylsulfonyl)piperidine | Material Science |

Role in Medicinal Chemistry Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net The introduction of a sulfonamide group, a well-known pharmacophore, further enhances the potential of pyridine derivatives in this field.

Precursors for Active Pharmaceutical Intermediate (API) Synthesis

This compound is a valuable precursor for the synthesis of active pharmaceutical intermediates (APIs). The sulfonamide group is a key functional group in a wide range of therapeutic agents. The synthesis of 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide as a pharmaceutical intermediate highlights the importance of tert-butyl substituted pyridine sulfonamides in the pharmaceutical industry. researchgate.net By analogy, this compound can be used to synthesize a variety of N-substituted sulfonamides, which can then be further elaborated into final drug candidates.

The general strategy involves the coupling of the sulfonyl chloride with a key amine fragment of a larger molecule. The tert-butyl group can serve to modulate properties such as solubility, metabolic stability, and receptor binding affinity.

Design of Ligands for Biological Targets (General without specific clinical applications)

The development of ligands that can selectively bind to biological targets is a cornerstone of modern drug discovery. The structural rigidity of the pyridine ring combined with the diverse functionality that can be introduced via the sulfonyl chloride group makes this compound an attractive starting point for ligand design.

The sulfonamide linkage can act as a hydrogen bond donor and acceptor, facilitating interactions with protein active sites. The tert-butyl group can occupy hydrophobic pockets within a receptor, while the pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordinating group. By systematically varying the substituent attached to the sulfonamide nitrogen, chemists can fine-tune the binding affinity and selectivity of the resulting ligands.

Catalysis and Material Science Applications

While the primary applications of this compound are in the synthesis of discrete organic molecules, its derivatives also hold potential in the fields of catalysis and material science.

The synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) demonstrates the use of tert-butyl substituted pyridines as ligands in asymmetric catalysis. While not directly synthesized from the sulfonyl chloride, this highlights the value of the 5-tert-butylpyridine motif in creating chiral environments around a metal center. It is conceivable that derivatives of this compound, such as aminopyridines or phosphinopyridines, could be synthesized and employed as ligands in a variety of catalytic transformations.

In the realm of material science, pyridine-containing compounds are known to exhibit interesting photophysical properties. For instance, pyridine N-oxide-BF₂CF₃ complexes have been shown to be fluorescent materials. nih.gov It is plausible that derivatives of this compound could be used to create novel functional materials. The sulfonamide or sulfonate ester linkage can be used to attach the pyridine core to a polymer backbone or a surface, while the tert-butyl group can influence the packing and morphology of the resulting material. The inherent electronic properties of the pyridine ring, modulated by the sulfonyl group and the tert-butyl substituent, could lead to applications in areas such as organic light-emitting diodes (OLEDs) or sensors.

Development of Ligands for Metal Catalysis

This compound serves as a crucial building block for crafting specialized ligands used in metal catalysis. The presence of the sulfonyl chloride group on the pyridine ring facilitates the creation of sulfonamides by reacting with primary or secondary amines. This chemical reactivity is exploited to construct bidentate and tridentate ligands capable of coordinating with a range of transition metals.

A key feature of this compound is the bulky tert-butyl group at the 5-position of the pyridine ring, which introduces significant steric hindrance. This steric bulk is a deliberate design element in ligand synthesis, as it influences the geometry of coordination around the metal's center, which in turn dictates the catalytic activity and selectivity of the resulting complex. For example, this steric hindrance can forge a specific chiral environment around the metal, a critical factor for asymmetric catalysis.

Researchers have successfully synthesized a variety of pyridine-sulfonamide ligands using this compound. These ligands have proven effective in several metal-catalyzed reactions, such as cross-coupling and hydrogenation. The electronic characteristics of the pyridine ring, along with the strong electron-withdrawing properties of the sulfonyl group, adjust the electron density at the metal center, thereby impacting the catalytic cycle.

A typical synthetic pathway for these ligands involves reacting this compound with a chiral amine or amino alcohol. The subsequent sulfonamide ligand is then complexed with a metal precursor, like a palladium or rhodium salt, to form the active catalyst. The modularity of this synthesis permits the fine-tuning of the ligand's steric and electronic properties by altering the amine component.

Table 1: Applications of Pyridine-Sulfonamide Ligands in Metal Catalysis

| Ligand Type | Metal Center | Catalytic Application |

| Pyridine-Sulfonamide | Palladium | Cross-coupling reactions |

| Pyridine-Sulfonamide | Rhodium | Asymmetric Hydrogenation |

| Pyridine-Sulfonamide | Ruthenium | Transfer Hydrogenation |

Integration into Functional Materials (General without specific product properties)

The distinct chemical attributes of this compound also make it suitable for incorporation into functional materials. The reactive sulfonyl chloride group acts as a versatile anchor for covalently bonding the pyridine moiety to polymers, surfaces, and other material frameworks. This allows for the infusion of the specific steric and electronic traits of the 5-tert-butylpyridine unit into the material's bulk properties.

For instance, polymers functionalized with 5-tert-butylpyridine derivatives, created from the corresponding sulfonyl chloride, can function as macromolecular ligands for capturing metal ions from solutions. The nitrogen atom in the pyridine provides a site for metal coordination, and the polymer matrix can be engineered to be either soluble or insoluble to suit various applications, including catalysis or metal sequestration.

Moreover, embedding this pyridine derivative into the main chain or side chains of conjugated polymers can alter the material's photophysical and electronic properties. The electron-withdrawing sulfonyl group can modify the energy levels of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a crucial factor in designing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bulky tert-butyl group can also affect the polymer's morphology and solubility, which helps prevent aggregation and enhances processability.

Methodologies for Stereoselective Transformations

Asymmetric Synthesis of Sulfonamide Derivatives

In the field of asymmetric synthesis, this compound is a valuable reagent, especially for preparing chiral sulfonamide derivatives. Reacting the sulfonyl chloride with a chiral amine or alcohol in the presence of a chiral catalyst or auxiliary can produce diastereomeric or enantiomerically enriched products. nih.gov

A frequent strategy is to use a chiral amine as a nucleophile. The amine's inherent chirality guides the stereochemical result of the sulfonamide formation. Subsequent chemical changes to the resulting chiral sulfonamide can then lead to a range of enantiomerically pure compounds. The significant steric hindrance from the tert-butyl group on the pyridine ring can enhance the diastereoselectivity of these reactions by creating a more defined steric environment during the transition state.

Kinetic resolution of racemic amines or alcohols using this compound with a chiral catalyst is another key application. In this method, one enantiomer of the racemic mixture reacts more readily with the sulfonyl chloride, leaving the other enantiomer in high enantiomeric excess. Chiral acylation catalysts, such as certain chiral amines or phosphines, have been demonstrated to be effective in facilitating this type of stereoselective reaction.

Table 2: Stereoselective Synthesis with this compound

| Chiral Substrate | Stereoselective Method | Outcome |

| Racemic Amine | Kinetic Resolution | Enantioenriched Amine and Diastereomeric Sulfonamide |

| Chiral Amino Alcohol | Diastereoselective Sulfonylation | Chiral Sulfonamide with High Diastereomeric Excess |

Glycosylation Reagent Development

Within carbohydrate chemistry, this compound has been investigated as a precursor for creating new glycosylation reagents. The sulfonyl chloride can react with a hydroxyl group on a sugar molecule, forming a sulfonate ester. These sugar sulfonates can then serve as glycosyl donors in glycosylation reactions.

The effectiveness of the sugar sulfonate as a glycosyl donor is shaped by the properties of the sulfonate group. The 5-tert-butylpyridine-2-sulfonate group, with its unique electronic and steric characteristics, can alter the reactivity at the sugar's anomeric center. The electron-withdrawing nature of the pyridylsulfonyl group can activate the anomeric position, rendering it more vulnerable to nucleophilic attack by a glycosyl acceptor.

Researchers are exploring the use of these innovative glycosyl donors for synthesizing complex oligosaccharides. A critical aspect of this research is the stereochemical outcome of the glycosylation reaction—that is, whether an α- or β-glycosidic linkage is formed. The structure of the sulfonate leaving group, including the cumbersome tert-butyl substituent, can steer the stereoselectivity of the glycosylation, potentially favoring one anomer over the other. The creation of these reagents is part of a wider initiative to develop more efficient and selective methods for the chemical synthesis of complex carbohydrates, which are vital biological molecules.

Table 3: Glycosylation Reagent Development from this compound

| Glycosyl Donor Precursor | Activating Group | Application |

| This compound | Pyridylsulfonyl | Stereoselective Glycosylation |

Future Perspectives and Research Challenges

Sustainable Synthesis of Pyridinesulfonyl Chlorides

The synthesis of pyridinesulfonyl chlorides has traditionally relied on methods that can be environmentally taxing, often involving harsh reagents. A primary challenge for the future is the development of sustainable, or "green," synthetic routes. Research into related compounds, such as 3-pyridinesulfonyl chloride, offers a blueprint for potential strategies.

One promising approach involves the diazotization of the corresponding aminopyridine precursor. patsnap.comresearchgate.net Green chemistry methods have been patented that utilize 3-aminopyridine (B143674) as a starting material, which undergoes a diazo-reaction followed by a substitution reaction to yield the sulfonyl chloride. patsnap.com These methods are advantageous as they can avoid the use of potent acylating agents like phosphorus oxychloride and can be performed under milder conditions, sometimes in aqueous media, which significantly reduces environmental impact and production costs. patsnap.comgoogle.comgoogle.com For instance, a patented method describes adding a diazonium salt solution to a mixture of thionyl chloride and cuprous chloride in water at low temperatures (0-5°C) to produce pyridine-3-sulfonyl chloride with a high yield of 90.7%. google.comchemicalbook.com

Another sustainable avenue is the use of alternative chlorinating agents. A method using N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts has been shown to be an efficient and environmentally friendly way to produce a variety of sulfonyl chlorides under mild conditions. organic-chemistry.org The byproduct, succinimide, can be recycled back into NCS, adding to the sustainability of the process. organic-chemistry.org Similarly, NaClO₂-mediated oxidative chlorination of azaarenethiols in water has been developed, offering good yields and simple purification by extraction. researchgate.net

Future research for 5-tert-butylpyridine-2-sulfonyl chloride will likely focus on adapting these principles. The key challenges will be optimizing reaction conditions for the specific steric and electronic properties of the tert-butyl group on the pyridine (B92270) ring and developing robust, scalable processes that minimize waste and energy consumption.

Table 1: Comparison of Emerging Sustainable Synthesis Strategies for Pyridinesulfonyl Chlorides

| Strategy | Starting Material | Key Reagents | Advantages | Potential Challenges for Adaptation | Reference |

|---|---|---|---|---|---|

| Diazotization-Substitution | Aminopyridine | Sodium nitrite, Thionyl Chloride, CuCl₂ | Milder conditions, avoids harsh acylating agents, high yield. | Optimization for specific isomer, control of side reactions. | patsnap.comgoogle.comchemicalbook.com |

| NCS Chlorosulfonation | S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS) | Mild conditions, odorless precursors, recyclable byproduct. | Preparation of the specific isothiourea salt precursor. | organic-chemistry.org |

Expanding the Scope of Reactivity and Selectivity

Sulfonyl chlorides are powerful electrophiles, but controlling their reactivity and achieving high selectivity in complex molecules remains a significant research area. magtech.com.cn A major future direction is the development of methods for "late-stage functionalization," where a sulfonyl chloride moiety is introduced or modified at a late step in a synthetic sequence. This is particularly valuable in drug discovery, as it allows for the rapid diversification of complex molecular scaffolds.

A novel and promising strategy involves the conversion of primary sulfonamides, which are common in pharmaceuticals, into highly reactive sulfonyl chlorides. nih.gov Research has demonstrated that the pyrylium (B1242799) salt, Pyry-BF₄, can activate the typically unreactive NH₂ group of a sulfonamide to facilitate this transformation under mild conditions. nih.govnih.gov This method shows high chemoselectivity and tolerates a wide range of sensitive functional groups, making it ideal for late-stage applications. nih.govnih.gov Applying this methodology to compounds containing the 5-tert-butylpyridine sulfonamide core could unlock new avenues for creating diverse libraries of drug candidates.

The challenge lies in managing the high reactivity of the generated sulfonyl chloride for selective subsequent reactions. nih.gov These intermediates can be readily coupled with a variety of nucleophiles to form complex sulfonamides, sulfonates, and other sulfur-containing functional groups. nih.gov Future work will focus on expanding the palette of compatible nucleophiles and further refining reaction conditions to ensure high yields and predictable selectivity, even in molecules with multiple reactive sites.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of sulfonyl chlorides can involve highly exothermic reactions and unstable intermediates, posing safety and scalability challenges for traditional batch processing. rsc.orgacs.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution. This technology provides superior control over reaction parameters like temperature and mixing, leading to improved safety, consistency, and yield. rsc.org

Significant progress has been made in applying flow chemistry to the synthesis of related compounds. For example, a multi-step continuous flow process was successfully developed and implemented to manufacture 76 kg of 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, an intermediate for a pharmaceutical ingredient. acs.org This process, involving steps like magnesium-halogen exchange and sulfonylation with sulfuryl chloride, was deemed unsuitable for large-scale batch production due to the instability of intermediates but was robust and practical in a flow setup. acs.org Similarly, flow protocols have been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, achieving very high space-time yields (e.g., 6.7 kg L⁻¹ h⁻¹) in small reactor volumes with short residence times. rsc.org

The future for this compound production will likely involve the integration of such automated, continuous systems. The primary research challenges include designing optimal reactor configurations, managing potential blockages, and developing real-time analytical monitoring to ensure process stability and product quality. The successful implementation of flow chemistry would enable safer, more efficient, and scalable manufacturing of this important chemical building block. google.com

Table 2: Batch vs. Flow Chemistry for Sulfonamide/Sulfonyl Chloride Synthesis

| Parameter | Traditional Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk due to poor heat transfer and accumulation of unstable intermediates. | Enhanced safety through superior heat/mass transfer and small reaction volumes. | rsc.orgacs.org |

| Scalability | Often difficult and hazardous to scale up beyond a certain level. | More readily and safely scalable by running the system for longer durations. | acs.org |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Exquisite control over all reaction parameters. | rsc.org |

| Yield & Purity | Can be variable and prone to side reactions. | Often results in higher yields and improved purity. | google.com |

Harnessing Non-Covalent Interactions in Catalysis

A frontier in chemical catalysis is the use of weak, non-covalent interactions—such as hydrogen bonds, halogen bonds, and anion-π interactions—to control reaction outcomes. rsc.orgrsc.org These forces, while individually weak, can collectively exert powerful control over the orientation of substrates and catalysts, leading to remarkable selectivity. rsc.org

For pyridine-containing molecules like this compound, the pyridine ring itself offers multiple sites for such interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the electron-deficient aromatic ring can participate in anion-π interactions. nih.govnih.gov Computational and crystallographic studies on related systems have begun to shed light on these forces. For instance, analysis of halogenated pyridinium (B92312) salts has revealed a complex network of intermolecular anion-π and σ-hole interactions that dictate their solid-state structures. nih.gov Similarly, studies contrasting sulfonyl chloride and sulfonyl fluoride (B91410) motifs show that the oxygen atoms of the sulfonyl group are dominant participants in non-covalent interactions. nih.gov

The research challenge is to translate this fundamental understanding into practical catalytic systems. Future work could involve designing catalysts with specific binding pockets that use non-covalent forces to orient the this compound substrate for highly regioselective or even enantioselective reactions. This represents a sophisticated, bio-inspired approach to catalysis that could unlock unprecedented levels of control in chemical synthesis. rsc.org

Synergistic Approaches between Experimental and Computational Chemistry

The synergy between laboratory experiments and computational chemistry has become an indispensable tool for modern chemical research. mdpi.com Computational methods, particularly Density Functional Theory (DFT), allow for the in-depth investigation of molecular structures, electronic properties, and reaction mechanisms that can be difficult to probe experimentally. ijcce.ac.ir

For sulfonyl chlorides and related sulfonamides, this combined approach is already yielding significant insights. For example, DFT calculations have been used to complement experimental data (NMR, IR spectroscopy) to confirm the structures of novel sulfonamide compounds and analyze their molecular properties. mdpi.com Such studies can predict chemical shifts, vibrational frequencies, and analyze molecular orbitals to understand reactivity. mdpi.comijcce.ac.ir Furthermore, computational studies can rationalize the non-covalent interactions observed in crystal structures, providing a deeper understanding of the forces that govern molecular assembly. nih.gov

The key future challenge for this compound is to apply this synergistic model to its own chemistry. There is a significant opportunity to use computational tools to:

Predict its reactivity with various nucleophiles.

Model transition states to understand and predict selectivity.

Design novel catalysts that are electronically and sterically tuned for reactions involving this substrate.

Investigate the energetics of potential sustainable synthesis pathways before attempting them in the lab.

By closely integrating computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and applications for this compound, making the research and development process more efficient and targeted. acs.org

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-tert-butylpyridine-2-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation of 5-tert-butylpyridine using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Post-sulfonation, quenching with ice water and extraction with dichloromethane followed by solvent evaporation yields the crude product. Purification via recrystallization (e.g., using hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution) is critical to isolate high-purity material. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 pyridine:chlorosulfonic acid) and reaction time (2–4 hours) .

Q. How should researchers characterize the purity and structural identity of 5-tert-butylpyridine-2-sulfonyl chloride?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns via (e.g., tert-butyl singlet at ~1.3 ppm) and NMR (sulfonyl chloride carbon ~140 ppm).

- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>98% by area normalization).

- Mass Spectrometry : ESI-MS in negative ion mode should show [M-Cl] fragments.

- Elemental Analysis : Validate C, H, N, S, and Cl content within 0.3% of theoretical values. Document all data following IUPAC guidelines .

Q. What safety protocols are essential when handling 5-tert-butylpyridine-2-sulfonyl chloride?